Regioisomeric Identity: 5-Position Substitution Defines a Distinct Pharmacophore Vector Unavailable in 3- or 6-Yl Isomers
The attachment point of the acetic acid group on the indazole ring dictates the spatial orientation of the carboxylate, a critical determinant of target binding. In contrast, 2-(1H-indazol-3-yl)acetic acid (CAS 26663-42-3) and 2-(1H-indazol-6-yl)acetic acid (CAS 221681-76-1) present the carboxylic acid at different vectors and distances from the indazole core. The 5-yl isomer positions the acidic moiety at a unique angle and distance, which is essential for engaging binding pockets that are incompatible with the 3-yl or 6-yl geometries. This regiochemical distinction is not a minor nuance; it is a binary difference that can completely alter a compound's biological profile [1].
| Evidence Dimension | Regiochemical substitution pattern |
|---|---|
| Target Compound Data | Acetic acid at indazole C5 position |
| Comparator Or Baseline | 2-(1H-Indazol-3-yl)acetic acid (C3 acetic acid); 2-(1H-Indazol-6-yl)acetic acid (C6 acetic acid) |
| Quantified Difference | Not applicable; structural/geometric distinction |
| Conditions | Structural analysis; pharmacophore modeling context |
Why This Matters
Procuring the correct regioisomer is non-negotiable for reproducing published SAR or maintaining the intended vector of the carboxylic acid warhead in a lead series.
- [1] Chemsrc. 2-(1H-indazol-5-yl)acetic acid. CAS 933694-85-0. Updated 2024-02-28. View Source
